molecular formula C9H8O3 B11916759 2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one CAS No. 57669-32-6

2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B11916759
CAS No.: 57669-32-6
M. Wt: 164.16 g/mol
InChI Key: FWGMHNMRFXRFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one is a valuable chemical building block in organic and inorganic synthesis. Its structure, featuring a hydroxyl group on the dihydropyran ring, makes it a versatile precursor for the development of more complex molecular architectures. This compound is particularly significant in coordination chemistry, where it serves as a key starting material for the synthesis of compartmental Schiff-base ligands. These ligands are readily prepared by condensation with various α,ω-diamines and are designed to coordinate multiple metal ions, facilitating the study of homo- and hetero-binuclear metal complexes . The metal complexes derived from these ligands, including those with copper(II), nickel(II), and cobalt(II), are of substantial research interest for their structural properties and potential applications . Furthermore, the core 4-chromanone structure is associated with a range of biological activities, and related derivatives have been investigated as substrates for fungal melanin biosynthetic enzymes, such as scytalone dehydratase, highlighting its utility in biochemical research . As a specialist in research chemicals, we supply this compound exclusively for laboratory investigation. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

57669-32-6

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H8O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4,9,11H,5H2

InChI Key

FWGMHNMRFXRFAY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Phenol Derivatives

In the first step, a phenol compound (e.g., para-fluorophenol) reacts with a γ-butyrolactone derivative bearing a leaving group (X = Br, I, OTs) in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the γ-carbon of the lactone, yielding an intermediate alkylated product. For instance, para-fluorophenol and 2-bromo-γ-butyrolactone in DMF at 0°C produce an intermediate with a 52% yield.

Key Reaction Conditions:

  • Base: NaH, KOH, or NaOH

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

  • Temperature: 0–25°C

  • Leaving Groups: Bromine or iodine preferred for reactivity.

Acid-Catalyzed Cyclization

The intermediate undergoes cyclization under acidic conditions to form the 2,3-dihydro-4H-1-benzopyran-4-one scaffold. Catalysts such as ZnCl₂, AlCl₃, or trifluoromethanesulfonic acid facilitate intramolecular esterification, closing the six-membered ring. The hydroxyl group at the 2-position originates from the phenolic starting material, ensuring regioselectivity.

Optimization Insights:

  • Catalyst Efficiency: ZnCl₂ achieves higher yields (up to 75%) compared to Brønsted acids.

  • Substituent Tolerance: Electron-withdrawing groups (e.g., -F, -Cl) on the phenol enhance reaction rates.

Bromination-Dehydrobromination Strategy

An alternative route, described in a U.S. patent (US4214963A), involves bromination followed by dehydrobromination to convert 2,3-dihydro-4H-pyran-4-one precursors into the target compound.

Bromination with N-Bromosuccinimide (NBS)

NBS selectively brominates the α-position of the dihydropyranone ring, forming a 2-bromo intermediate. This step is typically conducted in inert solvents (e.g., CCl₄) under radical initiation or light exposure.

Dehydrobromination

The brominated intermediate undergoes base-mediated elimination (e.g., K₂CO₃, DBU) to yield the 4H-pyran-4-one core. Subsequent hydrolysis or oxidation introduces the 2-hydroxy group, though direct evidence for this step in the cited patent remains unclear.

Advantages and Limitations:

  • Scalability: Suitable for gram-scale synthesis.

  • Functional Group Sensitivity: Requires anhydrous conditions to prevent side reactions.

Comparative Analysis of Synthetic Routes

Method Reagents/Catalysts Yield Advantages Challenges
Alkylation-CyclizationNaH, ZnCl₂52–75%High regioselectivity, industrial scaleSensitive to moisture, costly catalysts
Bromination-EliminationNBS, K₂CO₃40–60%Broad substrate scopeMulti-step, moderate yields

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its phenolic hydroxyl group and the dihydropyran ring. Notable transformations include:

  • Formation of quinones : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions converts the hydroxyl group to a carbonyl, yielding quinone derivatives.

  • Ring aromatization : Air oxidation in alkaline media promotes dehydrogenation of the dihydropyran ring, forming fully aromatic chromone derivatives.

Example Reaction Conditions

ReagentSolventTemperatureProductYieldSource
KMnO₄ (1.5 eq)H₂SO₄/H₂O80°C4H-Benzopyran-4-one72%

Reduction Reactions

Selective reduction of the carbonyl group is achieved using hydride-based reagents:

  • Sodium borohydride (NaBH₄) : Reduces the ketone to a secondary alcohol, forming 2,3-dihydro-2,4-dihydroxybenzopyran .

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the pyran ring to a tetrahydropyran structure.

Key Data

  • NaBH₄ in methanol at 0°C achieves >85% conversion within 2 hours.

  • Pd/C (5% w/w) in ethanol at 50 psi H₂ yields 90% saturated product.

Electrophilic Substitution

The benzene ring undergoes regioselective substitution due to electron-donating hydroxyl groups:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups primarily at the para position relative to the hydroxyl group.

  • Friedel-Crafts alkylation : Aluminum chloride (AlCl₃) catalyzes alkylation at the ortho position .

Reaction Pathway

\text{Compound} + \text{R-X} \xrightarrow{\text{AlCl₃, 100°C}} \text{Ortho-alkylated product} \quad (\text{Yield: 60-70%}) \quad \text{[6]}

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitutions:

  • Acetylation : Acetic anhydride (Ac₂O) in pyridine yields the acetylated derivative.

  • Methylation : Dimethyl sulfate (Me₂SO₄) under basic conditions produces methoxy-substituted analogs .

Optimized Conditions

Reaction TypeReagentBaseTimeYield
AcetylationAc₂OPyridine4h88%
MethylationMe₂SO₄NaOH6h75%

Cycloaddition and Ring-Opening

The dihydropyran ring engages in [4+2] cycloaddition with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening via acid hydrolysis (e.g., HCl) generates dicarboxylic acid derivatives.

Mechanistic Insight

  • Cycloaddition proceeds via a concerted mechanism under thermal conditions (120°C).

  • Hydrolysis in 6M HCl at reflux yields 2-(carboxymethyl)phenol derivatives.

Demethylation and Functionalization

Methoxy-substituted analogs (e.g., 8-methoxy derivatives) undergo demethylation using Lewis acids:

  • AlCl₃ in xylene : Cleaves methoxy groups to hydroxyls with 56% efficiency .

Synthesis Protocol

8-Methoxy derivativeAlCl₃, xylene, 100°C8-Hydroxy product[5]\text{8-Methoxy derivative} \xrightarrow{\text{AlCl₃, xylene, 100°C}} \text{8-Hydroxy product} \quad \text{[5]}

Biological Activity Modulation

Reaction-driven modifications enhance pharmacological properties:

  • Antioxidant activity : Introduction of electron-donating groups (e.g., -OH, -OCH₃) improves radical scavenging .

  • Bioavailability : Ester derivatives show increased membrane permeability.

Comparative Reactivity Table

Reaction TypePreferred ReagentsKey ByproductsApplications
OxidationKMnO₄, CrO₃QuinonesDrug metabolite synthesis
ReductionNaBH₄, Pd/CAlcoholsStereochemical studies
SubstitutionHNO₃, AlCl₃Nitro derivativesFunctional material design

Scientific Research Applications

Chemical Properties and Structure

The compound features a molecular formula of C15H14O3C_{15}H_{14}O_3 and a molecular weight of approximately 242.27 g/mol. Its structure comprises a benzopyran core with hydroxyl groups that contribute to its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that 2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one exhibits significant antioxidant properties. It can scavenge free radicals and mitigate oxidative stress, which is linked to various chronic diseases. A study demonstrated that the compound effectively reduced oxidative damage in cellular models, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

2. PKC Inhibition
The compound has been identified as an isoform-selective inhibitor of protein kinase C (PKC)-ζ. This inhibition is crucial for developing treatments for conditions associated with neurobiological disorders and psychostimulant abuse. In vitro studies have shown that derivatives of this compound can modulate PKC activity, suggesting their role in therapeutic strategies for addiction and other neurological disorders .

3. Anti-inflammatory Properties
In vivo studies have reported the anti-inflammatory effects of this compound, making it a candidate for treating inflammatory diseases. The mechanism involves the modulation of inflammatory pathways, potentially leading to reduced symptoms in conditions such as arthritis and other inflammatory disorders .

Pharmacological Insights

1. Cancer Research
Recent investigations have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent. Studies are ongoing to elucidate the underlying mechanisms of action and optimize its efficacy against specific cancer types .

2. Neuroprotective Effects
The neuroprotective properties of this compound have been studied in models of neurodegeneration. It has shown promise in protecting neuronal cells from apoptosis induced by toxic agents, suggesting its utility in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro models .
Study 2PKC InhibitionIdentified as an isoform-selective inhibitor with potential applications in treating addiction .
Study 3Anti-inflammatory EffectsReduced inflammation markers in animal models of arthritis .
Study 4Cancer CytotoxicitySelectively induced apoptosis in cancer cell lines while preserving normal cell viability .

Mechanism of Action

The mechanism of action of 2-hydroxychroman-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, thereby exerting neuroprotective effects. Additionally, it can interact with reactive oxygen species, exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzopyranone scaffold is highly versatile, with modifications influencing physicochemical properties and bioactivity. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source
2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one (Target) -OH at C2; dihydro at C2,3 C₁₀H₈O₃ 176.17 Predicted moderate polarity due to hydroxyl group; likely moderate solubility. N/A (hypothetical)
3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one -OH at C3; 4-methylbenzoyl at C2 C₁₇H₁₂O₄ 280.27 Enhanced lipophilicity due to benzoyl group; potential kinase inhibition .
2-Hexyl-2,3-dihydro-4H-1-benzopyran-4-one Hexyl chain at C2; dihydro at C2,3 C₁₅H₂₀O₂ 232.32 High lipophilicity; used in fragrance or agrochemical synthesis .
2-(3,4-Dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one -OH at C5; 3,4-dihydroxyphenyl at C2 C₁₅H₁₀O₅ 270.24 Antioxidant activity due to polyphenolic groups; resembles flavonoid motifs .
3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)-... Prenyl chain at C6; methoxy at C7; dihydroxyphenyl at C3 C₂₆H₃₀O₇ 454.51 Anticancer potential (e.g., Glyasperin B) .

Key Observations:

Polarity and Solubility :

  • Hydroxyl groups (e.g., in the target compound or 2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one) increase water solubility .
  • Lipophilic substituents (e.g., hexyl or benzoyl groups) enhance membrane permeability but reduce aqueous solubility .

Bioactivity: Antioxidant Effects: Polyphenolic derivatives (e.g., 2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one) exhibit radical-scavenging activity . Enzyme Inhibition: Methylbenzoyl-substituted analogs (e.g., CAS 173866-78-9) may target kinases or cytochrome P450 enzymes . Cytotoxicity: Prenylated derivatives like Glyasperin B show activity against cancer cell lines .

Synthetic Routes :

  • Nucleophilic additions to α,β-unsaturated ketones (e.g., reactions of 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one with amines or thiols) are common .
  • Modifications at C2 (e.g., alkylation, acylation) are achievable via Michael additions or Grignard reactions .

Safety Profiles: Some benzopyranones (e.g., 2,2'-methylenebis[3-hydroxy-4H-1-benzopyran-4-one]) are classified as acutely toxic, requiring strict handling protocols . Substituents like halogens (e.g., 3,6-dibromo-2-phenyl-4H-1-benzopyran-4-one) may introduce ecotoxicological risks .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) MS (m/z) IR (cm⁻¹) Source
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) 2.45 (s, 3H, CH₃), 6.85–7.50 (m, aromatic) 270 (M⁺), 165 (base) 1704 (C=O), 1678 (C=C)
3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one Data not provided N/A N/A

Biological Activity

2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one, also known as a chromone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C9H8O3
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 486-66-8

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects:

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. Research has shown that it can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators . Notably, it has been compared favorably to established anticancer agents in certain studies .

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The hydroxyl group in the structure allows for the donation of hydrogen atoms to free radicals, neutralizing them.
  • Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It modulates signaling pathways involved in cell proliferation and apoptosis, particularly through the p53 pathway.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity :
    • A study quantified the antioxidant capacity using DPPH and ABTS assays, demonstrating a significant reduction in free radical levels at concentrations as low as 10 µg/mL .
  • Antimicrobial Study :
    • An investigation into its antimicrobial efficacy revealed that at a concentration of 100 µg/mL, it inhibited the growth of S. aureus by 75% compared to control groups .
  • Cancer Cell Line Study :
    • In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability with IC50 values around 20 µM .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological profile of this compound relative to other chromones:

Compound NameAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
2,3-Dihydro-2-hydroxy-4H-benzopyranHighModerateHigh
Other Chromone DerivativesVariableLow to ModerateVariable

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., acid/base catalysts), controlling reaction parameters (temperature: 80–120°C, solvent polarity), and employing purification techniques like column chromatography or recrystallization. For example, analogs such as 2,3,7-trimethyl-4H-1-benzopyran-4-one are synthesized using controlled catalytic conditions to achieve >85% yield . Adjusting substituent positions (e.g., hydroxyl or methyl groups) may require tailored protecting-group strategies to prevent side reactions.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of NMR (¹H/¹³C), IR, and mass spectrometry is essential. For instance, in a related study, the synthetic compound 2,3-dihydro-8-(3-hydroxy-3-methylbut-1-enyl)-7-methoxy-2-phenyl-4H-1-benzopyran-4-one was validated using:

  • ¹H NMR : Peaks at δ 2.8–3.2 ppm (dihydro protons), δ 5.5–6.5 ppm (aromatic protons).
  • MS : Molecular ion peak at m/z 324.3 (C₁₉H₂₀O₄) .
    Cross-referencing with databases like NIST ensures spectral consistency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications (e.g., skin/eye irritation, acute toxicity). Use PPE (nitrile gloves, lab coats), fume hoods for ventilation, and emergency measures (e.g., eye rinsing with saline for 15 minutes). Stability assessments under ambient conditions (pH 6–8, avoid strong oxidizers) are critical to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for benzopyran derivatives, such as unexpected fragmentation patterns in mass spectrometry?

  • Methodological Answer : In cases where synthetic and natural product spectra conflict (e.g., falciformin structure revision), isotopic labeling or tandem MS (MS/MS) can clarify fragmentation pathways. For example, synthetic 2,3-dihydro-8-(3-hydroxy-3-methylbut-1-enyl)-7-methoxy-2-phenyl-4H-1-benzopyran-4-one showed distinct m/z 181 and 143 fragments due to allylic cleavage, disproposing earlier structural assignments .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict logP (hydrophobicity), bioavailability, and metabolic stability. Substituent effects (e.g., methoxy groups at C7) can enhance membrane permeability, as seen in analogs like 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one . Molecular docking (AutoDock Vina) further validates interactions with targets like COX-2 or estrogen receptors .

Q. How do researchers address stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines):

  • pH Stability : Test solubility and degradation in buffers (pH 1–13) using HPLC.
  • Thermal Stability : Monitor decomposition at 40–60°C via TGA/DSC.
    Derivatives with hydroxyl groups (e.g., 3,4-dihydroxyphenyl substitutions) may exhibit oxidative degradation, requiring antioxidants like ascorbic acid .

Q. What experimental strategies are used to elucidate the mechanism of action of this compound in pharmacological studies?

  • Methodological Answer : Combine in vitro assays (e.g., ROS scavenging for antioxidant activity) with molecular biology techniques:

  • Western Blotting : Track protein expression (e.g., p53, Bcl-2) in cancer cells.
  • ELISA : Measure cytokine levels (e.g., TNF-α, IL-6) to assess anti-inflammatory effects.
    For example, trimethylated analogs inhibit NF-κB signaling at IC₅₀ = 12.5 μM .

Q. How can researchers optimize the substituent pattern of this compound for enhanced bioactivity?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies:

  • Electron-Donating Groups : Methoxy at C7 increases antioxidant activity (EC₅₀ = 8.2 μM vs. 15.6 μM for unsubstituted analogs) .
  • Hydrophobic Substituents : Prenyl groups (e.g., 6-(3-methylbut-2-enyl)) improve membrane penetration, as seen in isoflavonoid derivatives .

Notes

  • Cite authoritative databases (NIST, CAS) for spectral and physicochemical data .
  • Address contradictions in structural assignments via comparative spectral analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.